![molecular formula C15H14N4O3S B1423682 8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291486-86-6](/img/structure/B1423682.png)

8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Descripción general

Descripción

Synthesis Analysis

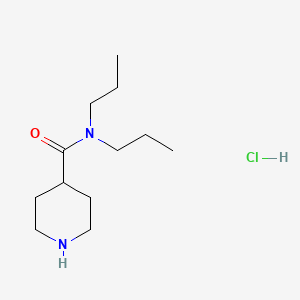

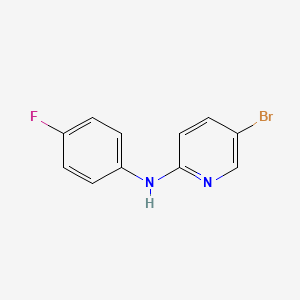

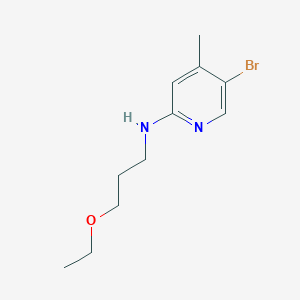

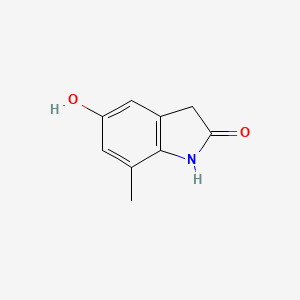

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The isoquinoline and triazolo[4,3-a]pyridin-3(2H)-one moieties would likely be synthesized separately, then combined in a later step. The sulfonyl group could potentially be introduced via a sulfonation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The isoquinoline moiety would contribute to the rigidity of the molecule, while the triazolo[4,3-a]pyridin-3(2H)-one moiety could potentially participate in tautomeric shifts due to the presence of a keto group adjacent to a nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, which is a good leaving group, and the nitrogen atoms in the triazole and pyridine rings, which can act as nucleophiles. The compound could potentially undergo reactions such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of functional groups, and the degree of conjugation in the molecule. For example, the presence of multiple aromatic rings could potentially result in a relatively high melting point and low solubility in water .Aplicaciones Científicas De Investigación

-

Antimicrobial Testing of Quinoxaline Derivatives

- Field : Pharmaceutical Chemistry

- Application : A variety of quinoxaline derivatives, including 1,2,4-triazolo[4,3-a]quinoxalines, were synthesized and tested for their antimicrobial activity .

- Methods : The compounds were synthesized and then tested in vitro for their antimicrobial activity .

- Results : Some of the prepared compounds exhibited promising antifungal activity against C. albicans .

-

Anticancer and Antioxidant Agents

- Field : Medicinal Chemistry

- Application : A series of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines were synthesized and evaluated for their potential as anticancer and antioxidant agents .

- Methods : The compounds were synthesized and characterized using IR, 1H, 13C NMR and mass spectral data. Their anticancer (A549 and MCF-7 cell lines) and antioxidant activities were screened .

- Results : Some of the compounds exhibited significant α-glucosidase inhibition activity, potent anticancer activity against A549 (human lung carcinoma) and MCF-7 (human breast cancer) cell lines, and potent antioxidant activity .

-

Optical, Electrochemical and Semiconductor Properties

- Field : Material Science

- Application : Certain compounds with similar structures have been studied for their basic optical, electrochemical, and semiconductor properties .

- Methods : The compounds were synthesized and their properties were studied using various techniques .

- Results : The results of these studies could provide valuable insights into the potential applications of these compounds in various fields .

-

Anticancer or Antimicrobial Agents

- Field : Medicinal Chemistry

- Application : Some novel 1-substituted 1,2,4-triazolo[4,3-a]quinoxalines and 1,2,4-triazino[4,3-a]quinoxalines have been synthesized in an effort to find new leads as anticancer or antimicrobial agents .

- Methods : These compounds were synthesized using the key intermediate .

- Results : The synthesized compounds were expected to exhibit promising anticancer or antimicrobial activities .

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. It could also be interesting to study the compound’s interactions with various biological targets, which could help to elucidate its mechanism of action .

Propiedades

IUPAC Name |

8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c20-15-17-16-14-13(6-3-8-19(14)15)23(21,22)18-9-7-11-4-1-2-5-12(11)10-18/h1-6,8H,7,9-10H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDQEULORHZBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CN4C3=NNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

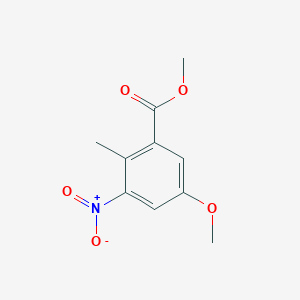

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1423606.png)